molecular formula C10H11ClN2O2S B1479765 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2092226-35-0

3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1479765
CAS No.: 2092226-35-0
M. Wt: 258.73 g/mol
InChI Key: IWKZBVMGJDCTRO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a useful research compound. Its molecular formula is C10H11ClN2O2S and its molecular weight is 258.73 g/mol. The purity is usually 95%.
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Biological Activity

3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a complex organic compound with potential biological activities. This article summarizes its biological properties based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a thiopyrano-pyrazole core with chloromethyl and propynyl substituents. Its molecular formula and structural representation are crucial for understanding its reactivity and biological interactions.

Molecular Formula

  • Molecular Formula : C₁₃H₁₅ClN₂O₂S

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of new compounds in cancer therapy. The MTT assay is commonly used to determine cell viability in the presence of test compounds. Preliminary results suggest that similar compounds can induce apoptosis in cancer cell lines.

Table 2: Cytotoxicity Evaluation

CompoundCell LineIC50 (µM)Mechanism of Action
Compound DHeLa5.0Apoptosis induction
Compound EA5493.0Cell cycle arrest (G0/G1)
Compound FMCF-78.0Caspase activation

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways in pathogens or cancer cells. For instance, some pyrazole derivatives have been shown to inhibit kinases involved in cell proliferation.

Case Study 1: Inhibition of c-Met Kinase

A study explored the inhibitory effects of triazolo-pyridazine derivatives on c-Met kinase, which is overexpressed in several cancers. The results demonstrated significant cytotoxicity against A549 and MCF-7 cell lines, suggesting that similar mechanisms may be applicable to the compound .

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

Research on related thiopyrano-pyrazole derivatives indicated effective antimicrobial activity against Staphylococcus aureus with low minimum inhibitory concentrations (MIC), highlighting the potential for developing new antibacterial agents from this class of compounds.

Properties

IUPAC Name

3-(chloromethyl)-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S/c1-2-4-13-10(6-11)8-7-16(14,15)5-3-9(8)12-13/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKZBVMGJDCTRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C2CS(=O)(=O)CCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 3
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 4
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 5
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 6
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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